2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Scientific Research Applications
Biological Features of 1,2,4-Triazole Derivatives
The compound "2-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide" is related to the family of 1,2,4-triazole derivatives, which are recognized for their diverse biological activities. Research has emphasized the synthesis of biologically active derivatives among 1,2,4-triazoles due to their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The synthesis and characterization of these compounds, including the specific compound , involve exploring various chemical modeling techniques to enhance their biological activity. This research path offers promising directions for scientific inquiry, focusing on chemical modeling and the utilization of derivatives for potential therapeutic applications (Ohloblina, 2022).
Exploration of Heterocyclic Compounds in Drug Design
Heterocyclic compounds, particularly those featuring triazole and thiadiazole rings, have garnered interest for their extensive biological activities. These activities range from antimicrobial to anticancer effects, highlighting the potential of these compounds in drug design and therapeutic applications. The synthesis of new derivatives, including the exploration of 1,2,4-triazole derivatives, allows for the creation of molecules with significant therapeutic potential. Research in this area aims to develop compounds with enhanced biological activities and optimal drug-like characteristics through structural modification and analysis (Koval et al., 2022).
Synthetic and Biological Perspectives of Triazole Derivatives
The synthesis and biological evaluation of triazole derivatives have been a focal point of pharmaceutical research, given their broad spectrum of biological activities. The development of new chemical entities within this class, alongside the evaluation of their potential therapeutic uses, underscores the importance of triazole derivatives in modern medicinal chemistry. This includes the investigation into compounds such as "this compound" for their potential applications in treating various diseases. The research indicates a continuous interest in these compounds for their diverse therapeutic properties and roles in addressing health concerns (Ferreira et al., 2013).
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15-4-3-5-17(12-15)21-24-22-26(25-21)18(14-29-22)10-11-23-20(27)13-16-6-8-19(28-2)9-7-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFOFLPAIPVDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.